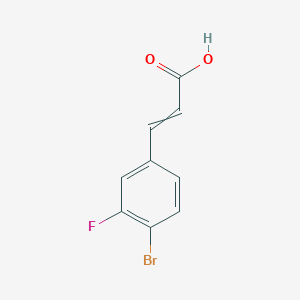

3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid

CAS No.:

Cat. No.: VC13550509

Molecular Formula: C9H6BrFO2

Molecular Weight: 245.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6BrFO2 |

|---|---|

| Molecular Weight | 245.04 g/mol |

| IUPAC Name | 3-(4-bromo-3-fluorophenyl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C9H6BrFO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13) |

| Standard InChI Key | LHHBEQSDZPKXEI-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C=CC(=O)O)F)Br |

| Canonical SMILES | C1=CC(=C(C=C1C=CC(=O)O)F)Br |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Structural Features

The systematic IUPAC name for this compound is (E)-3-(4-bromo-3-fluorophenyl)prop-2-enoic acid, reflecting its stereochemistry and substituent positions . The phenyl ring is functionalized with bromine (Br) at the para-position (C4) and fluorine (F) at the meta-position (C3), while the prop-2-enoic acid group (-CH=CH-COOH) introduces a conjugated double bond and carboxylic acid functionality.

Table 1: Structural Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₆BrFO₂ | |

| Molecular Weight | 245.04 g/mol | |

| SMILES | C1=CC(=C(C=C1C=CC(=O)O)F)Br | |

| InChIKey | LHHBEQSDZPKXEI-DUXPYHPUSA-N | |

| CAS Registry Number | 923266-17-5 |

The E-stereochemistry of the double bond is critical for molecular interactions, as it positions the carboxylic acid group trans to the phenyl ring, influencing solubility and reactivity .

Synthesis and Manufacturing

Table 2: Hypothetical Synthesis Parameters

| Parameter | Condition |

|---|---|

| Starting Material | 4-bromo-3-fluorobenzaldehyde |

| Reagent | Malonic acid, pyridine |

| Temperature | 80–100°C |

| Yield (Estimated) | 50–70% |

Industrial Production Challenges

-

Halogen Stability: Bromine and fluorine may undergo unintended substitution or elimination under harsh conditions.

-

Stereochemical Control: Ensuring E-selectivity requires careful optimization of reaction kinetics and catalysts .

Physicochemical Properties

Experimental and Computed Data

Key properties are derived from computational models and analogous compounds due to limited experimental reports :

Table 3: Physicochemical Profile

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| Density | 1.62 g/cm³ (estimated) | |

| LogP (XLogP3) | 2.7 | |

| Solubility in DMSO | Unknown | |

| pKa | 4.25 (predicted) |

The compound’s low predicted solubility in water (LogP = 2.7) suggests preferential partitioning into lipid membranes, a trait advantageous in drug design .

Biological Activities and Applications

Pharmaceutical Intermediate

The bromine and fluorine atoms enhance electrophilicity and metabolic stability, making this compound a candidate for:

-

Kinase Inhibitors: Halogenated phenyl groups often target ATP-binding pockets in kinases.

-

Anticancer Agents: Fluorine’s electronegativity may modulate cytotoxicity and bioavailability .

Material Science Applications

-

Liquid Crystals: The rigid phenyl core and polar carboxylic acid group could stabilize mesophases.

-

Polymer Additives: Halogen atoms may improve flame retardancy in polymeric materials.

| Hazard | Precaution |

|---|---|

| Skin Contact | Wash with soap and water |

| Eye Exposure | Rinse with water for 15 minutes |

| Inhalation | Move to fresh air |

Future Research Directions

-

Synthetic Optimization: Develop room-temperature protocols to improve yield and stereoselectivity.

-

Biological Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory activities in vitro.

-

Derivatization Studies: Explore esterification or amidation to enhance solubility and target specificity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume